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Compound of Interest

Compound Name: 2,3,5-Trimethyl-6-bromopyridine

Cat. No.: B1512940

Despite a comprehensive search of available scientific literature and spectral databases,
detailed experimental spectroscopic data (NMR, IR, MS) for 2,3,5-trimethyl-6-bromopyridine
could not be located. While the synthesis of this compound is mentioned in chemical literature,
the corresponding characterization data has not been made publicly available.

This guide, therefore, outlines the expected spectroscopic characteristics based on the
analysis of structurally similar compounds and general principles of spectroscopic
interpretation. It also provides a standardized experimental protocol for acquiring the necessary
data, which can be utilized by researchers in possession of a sample of 2,3,5-trimethyl-6-
bromopyridine.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3,5-trimethyl-6-
bromopyridine. These predictions are based on established chemical shift and fragmentation
patterns observed in analogous substituted pyridines.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~73-75 S 1H H-4 (aromatic)
~24-26 S 3H C-2 Methyl
~22-24 s 3H C-3 Methyl
~21-23 S 3H C-5 Methyl

Note: The exact chemical shifts are influenced by the solvent used for analysis. The proximity
of the methyl groups may lead to slight variations in their chemical shifts.

. i 13

Chemical Shift (0, ppm) Assignment
~ 158 - 162 C-6 (C-Br)

~ 155 - 159 c-2
~138-142 C-4
~130-134 C-3
~128-132 C-5

~22-25 C-2 Methyl
~18-21 C-3 Methyl
~16-19 C-5 Methyl

Note: Carbon atoms attached to bromine (C-6) are expected to be significantly deshielded. The
chemical shifts of the methyl carbons can vary based on their position on the pyridine ring.

Table 3: Predicted Key IR Absorptions
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Wavenumber (cm~?) Functional Group

3100 - 3000 C-H stretch (aromatic)
2980 - 2850 C-H stretch (aliphatic)
1600 - 1550 C=C stretch (aromatic ring)
1470 - 1430 C=N stretch (aromatic ring)
1100 - 1000 C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Interpretation

[M]* Molecular ion peak (showing isotopic

213/215

pattern for Br)
198/200 [M - CH3]*
134 [M - Br]*

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols

For researchers aiming to acquire and confirm the spectroscopic data for 2,3,5-trimethyl-6-
bromopyridine, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5-trimethyl-6-bromopyridine in
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

e 1H NMR Acquisition:
o Use a spectrometer operating at a frequency of 400 MHz or higher.

o Acquire the spectrum at room temperature.
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o Set the spectral width to cover the range of -2 to 12 ppm.
o Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise
ratio.

o Process the data with a line broadening of 0.3 Hz.

e 13C NMR Acquisition:
o Use the same sample prepared for *H NMR.

o Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency
(e.g., 100 MHz for a 400 MHz *H instrument).

o Employ proton decoupling (e.g., Waltz-16).
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (typically 1024 or more) to obtain adequate signal
intensity.

o Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of
dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet
using a hydraulic press.

o Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or
KBr).

o Data Acquisition:
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[e]

Use a Fourier Transform Infrared (FTIR) spectrometer.

o

Record the spectrum over the range of 4000 to 400 cm™—1.

Co-add at least 16 scans to improve the signal-to-noise ratio.

[¢]

Perform a background scan of the empty sample compartment or the salt plates before

[¢]

running the sample.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) into the mass spectrometer.

¢ |onization Method:

o Electron lonization (El): This is a common method for volatile and thermally stable
compounds and will provide information on fragmentation patterns.

o Electrospray lonization (ESI) or Chemical lonization (CI): These are softer ionization
techniques that are useful for confirming the molecular weight with less fragmentation.

o Data Acquisition:
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

o Ensure the instrument resolution is sufficient to observe the isotopic pattern of bromine.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic
compound like 2,3,5-trimethyl-6-bromopyridine using the primary spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic analysis of 2,3,5-trimethyl-
6-bromopyridine. The acquisition and publication of the actual experimental data by
researchers would be a valuable contribution to the chemical science community.

« To cite this document: BenchChem. [Spectroscopic Data for 2,3,5-trimethyl-6-bromopyridine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1512940#spectroscopic-data-nmr-ir-ms-for-2-3-5-
trimethyl-6-bromopyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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